molecular formula C12H11Cl3N2O2S B3929830 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

Cat. No.: B3929830
M. Wt: 353.6 g/mol
InChI Key: CZKXNDNQOTYHQP-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic compound and it’s derivatives are widely used in organic synthesis and as catalysts .


Synthesis Analysis

Imidazoles can be synthesized using several methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine . Another method involves the reaction of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methylimidazole consists of a five-membered ring containing two nitrogen atoms, with ethyl and methyl groups attached to different carbon atoms in the ring .


Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. They can act as catalysts to promote the curing of epoxy resins . They can also undergo hydroxylation and oxidative chlorination reactions .


Physical and Chemical Properties Analysis

2-Ethyl-4-methylimidazole has a refractive index of 1.5, a boiling point of 292-295 °C, a melting point of 47-54 °C, and a density of 0.975 g/mL at 25 °C .

Mechanism of Action

Target of Action

The compound “2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole” is primarily used as a cross-linker for epoxy resins . It helps synthesize network polymers with improved thermal resistance and physical properties .

Mode of Action

This compound acts as a curing agent for polysiloxane episulfide resin (PSER) and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether . The interaction of the compound with its targets results in the formation of a cross-linked polymer network, which enhances the thermal resistance and physical properties of the material .

Biochemical Pathways

It’s known that the compound plays a crucial role in thepolymerization process of epoxy resins . This process involves a series of chemical reactions that lead to the formation of a three-dimensional network of polymer chains, enhancing the material’s durability and resistance to heat.

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a cross-linker and curing agent is influenced by itschemical stability and reactivity .

Result of Action

The primary result of the action of “2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole” is the formation of a cross-linked polymer network . This network enhances the thermal resistance and physical properties of the material, making it more durable and resistant to heat .

Action Environment

The action, efficacy, and stability of “2-ethyl-4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole” can be influenced by various environmental factors. These may include the temperature and humidity of the environment, as well as the presence of other chemicals that could potentially react with the compound. It’s also worth noting that the compound’s effectiveness as a cross-linker and curing agent can be affected by the specific formulation of the epoxy resin or other material it’s being used with .

Safety and Hazards

2-Ethyl-4-methylimidazole is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause harm if swallowed, skin irritation, and serious eye damage .

Future Directions

The future directions for research on imidazole derivatives could involve exploring their potential applications in various fields, such as medicine, materials science, and industrial chemistry. For example, they could be studied for their potential use as neuroprotective and anti-inflammatory agents .

Properties

IUPAC Name

2-ethyl-4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2S/c1-3-10-16-7(2)6-17(10)20(18,19)9-5-4-8(13)11(14)12(9)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKXNDNQOTYHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
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2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
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2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
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2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
Reactant of Route 5
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
Reactant of Route 6
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

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